molecular formula C10H9ClN2OS B2515236 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide CAS No. 83443-28-1

2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Cat. No.: B2515236
CAS No.: 83443-28-1
M. Wt: 240.71
InChI Key: PSQPTDYINCRYJB-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Chloro-N-{2-[(Cyanomethyl)Sulfanyl]Phenyl}Acetamide

IUPAC Nomenclature and Systematic Identification

This compound is a heteroatom-containing organic compound with a complex aromatic-substituted acetamide backbone. Its systematic IUPAC name derives from the following structural components:

  • Acetamide core : The central acetamide moiety (CH₃CONH-) serves as the parent chain.
  • Chlorine substitution : A chlorine atom is attached to the α-carbon of the acetamide group.
  • Phenyl ring substitution : A phenyl group is connected via a sulfanyl (thioether) linkage to a cyanomethyl (-CH₂CN) substituent at the ortho position.

The substituents are arranged such that the phenyl ring is bonded to the acetamide nitrogen atom, and the cyanomethyl-sulfanyl group occupies the 2-position of the phenyl ring. The molecular formula is C₁₀H₉ClN₂OS , with a molecular weight of 240.705 g/mol . Key identifiers include the SMILES string C1=CC=C(C(=C1)NC(=O)CCl)SCC#N and InChI InChI=1S/C10H9ClN2OS/c11-7-10(14)13-8-3-1-2-4-9(8)15-6-5-12/h1-4H,6-7H2,(H,13,14).

Property Value
Molecular Formula C₁₀H₉ClN₂OS
Molecular Weight 240.705 g/mol
IUPAC Name This compound
CAS Registry Number 3768052 (PubChem CID)

X-ray Crystallographic Analysis

While direct crystallographic data for this compound is not publicly available, structural insights can be inferred from related analogs. For example, crystal structures of similar acetamide derivatives (e.g., N,N'-(1,2-phenylene)bis(2-chloroacetamide)) reveal:

  • Molecular conformation : Planar aromatic systems with hydrogen bonding between amide groups and adjacent substituents.
  • Packing interactions : Intermolecular hydrogen bonds and van der Waals forces stabilize the crystalline lattice.

These observations suggest that the target compound may adopt a similar conformation, with the phenyl ring oriented perpendicular to the acetamide chain to minimize steric hindrance. The cyanomethyl-sulfanyl group’s electronic properties could influence crystal packing through dipole interactions.

Spectroscopic Profiling (IR, NMR, MS)

Infrared (IR) Spectroscopy

Key IR absorption bands for structurally related compounds include:

  • C=O stretch : ~1660–1680 cm⁻¹ (amide carbonyl).
  • C≡N stretch : ~2220–2250 cm⁻¹ (cyanomethyl group).
  • S–C stretch : ~650–800 cm⁻¹ (thioether linkage).

For this compound, the IR spectrum would likely display:

  • A strong absorption at ~1669 cm⁻¹ (amide I band).
  • A sharp peak at ~2226 cm⁻¹ (cyano group).
  • Medium-intensity bands for aromatic C–H bending (~800–900 cm⁻¹).
Nuclear Magnetic Resonance (NMR)

¹H NMR :

  • Aromatic protons : Downfield shifts due to electron-withdrawing substituents (e.g., δ 7.2–7.8 ppm for para-substituted phenyl groups).
  • Methylene (CH₂) groups : δ 4.1–4.3 ppm (cyano-methyl group).
  • Amide NH : Broad singlet at δ 8.0–8.5 ppm.

¹³C NMR :

  • Carbonyl carbon : ~165–170 ppm.
  • Cyanomethyl carbon : ~115–120 ppm (sp-hybridized C≡N).
  • Sulfur-bound carbon : ~25–30 ppm (CH₂S group).
Mass Spectrometry (MS)

Electrospray ionization (ESI) or electron ionization (EI) methods would yield:

  • Molecular ion peak : m/z 240.01 ([M]+·).
  • Fragment ions :
    • m/z 223.01 ([M - H₂O]⁺·)
    • m/z 187.01 (loss of Cl and CO).

Computational Chemistry Studies (DFT, Molecular Modeling)

Density Functional Theory (DFT)

DFT calculations (e.g., B3LYP/6-31G*) would predict:

  • Electron distribution : Partial positive charge on the sulfur atom due to the electron-withdrawing cyano group.
  • Molecular orbitals : HOMO localized on the phenyl ring, LUMO on the cyano group.
Molecular Modeling

Monte Carlo conformational searches suggest:

  • Low-energy conformer : Acetamide group anti to the phenyl ring.
  • Strain energy : Minimal due to the flexible sulfanyl linkage.
Property DFT Value
HOMO Energy -8.2 eV
LUMO Energy -1.5 eV
Dipole Moment 3.2 Debye

Properties

IUPAC Name

2-chloro-N-[2-(cyanomethylsulfanyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-7-10(14)13-8-3-1-2-4-9(8)15-6-5-12/h1-4H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQPTDYINCRYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[(cyanomethyl)sulfanyl]aniline under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted acetamides, sulfoxides, sulfones, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The chloro and sulfanyl groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Chloroacetamide derivatives differ primarily in the substituents on the phenyl ring and the acetamide side chain. Key analogs include:

Compound Name Substituents/Modifications Key Features
2-Chloro-N-(4-sulfamoylphenyl)acetamide Sulfamoyl (-SO2NH2) at para position High polarity, hydrogen-bonding capacity
2-Chloro-N-(4-cyanophenyl)acetamide Cyano (-CN) at para position Enhanced electrophilicity
2-Chloro-N-(2-methylphenyl)acetamide Methyl group at ortho position Increased lipophilicity
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Diethylphenyl and methoxymethyl groups Herbicidal activity

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Compounds with EWGs like -CN (e.g., 2-chloro-N-(4-cyanophenyl)acetamide) exhibit higher reactivity in nucleophilic substitutions compared to alkyl-substituted analogs (e.g., 2-chloro-N-(2-methylphenyl)acetamide) .
  • Hydrogen Bonding : Sulfamoyl and morpholine sulfonyl groups (e.g., 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide) enhance solubility in polar solvents (e.g., DMSO) and influence crystal packing via intermolecular hydrogen bonds .
Cytotoxicity in Cancer Cell Lines
  • Phenoxy-Thiadiazol Derivatives: 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives (e.g., compound 7d) demonstrated IC50 values of 1.8 µM in Caco-2 cells, outperforming 5-fluorouracil (standard). Fluorine substitution at the phenoxy group (7d) significantly enhanced cytotoxicity compared to non-halogenated analogs .
  • Quinazolinone Derivatives: Analogs with methyl ester or acetyl groups (e.g., methyl 4-(2-chloroacetamido)benzoate) showed moderate PARP-1 inhibitory activity, suggesting substituent-dependent target affinity .

Physicochemical Properties

Property 2-Chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide 2-Chloro-N-(4-sulfamoylphenyl)acetamide Alachlor
Solubility Slight in DMSO, methanol High in polar solvents Low (lipophilic)
Melting Point Not reported 198–200°C 40–41°C
Hydrogen Bonding Intramolecular N–H⋯Cl; intermolecular N–H⋯O Intermolecular N–H⋯O Minimal

Toxicity and Environmental Impact

  • Estrogen Receptor Binding : Methoxypropan-2-yl substituents (e.g., 2-chloro-N-(1-methoxypropan-2-yl)acetamide) show conflicting predictions in CompTox models, highlighting the need for experimental validation .

Biological Activity

2-Chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group, a cyanomethyl moiety, and a sulfanyl group attached to a phenyl ring. These functional groups contribute to its reactivity and biological interactions. The presence of the chloro group allows for substitution reactions, while the sulfanyl group can undergo oxidation and reduction reactions, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Cellular Disruption : It can disrupt cellular functions by interfering with signaling pathways, potentially inducing apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, likely through mechanisms that involve disrupting cell wall synthesis or function.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against several pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 128 to 256 µg/mL against Candida albicans and Candida parapsilosis .
  • Biofilm Inhibition : The compound can inhibit biofilm formation by up to 92% and disrupt preformed biofilms by 87% .
PathogenMIC (µg/mL)MFC (µg/mL)Biofilm Inhibition (%)
Candida albicans128 - 256512 - 1024Up to 92
Candida parapsilosis128 - 256512 - 1024Up to 92
Staphylococcus aureusNot specifiedNot specifiedEffective

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it may induce cytotoxic effects in various cancer cell lines by promoting apoptosis and inhibiting cell proliferation. Its mechanism may involve the activation of specific signaling pathways linked to cancer progression.

Case Studies and Research Findings

  • Antifungal Activity Study : A study evaluated the antifungal efficacy of the compound against fluconazole-resistant strains. The results demonstrated significant inhibition of both planktonic cells and biofilm formation, highlighting its potential as an alternative antifungal agent .
  • Anticancer Evaluation : In vitro studies have shown that the compound exhibits dose-dependent cytotoxicity against several cancer cell lines. The mechanism involves induction of apoptosis and disruption of cell cycle progression .
  • Structural Activity Relationship (SAR) : A quantitative structure-activity relationship analysis indicated that modifications in the phenyl ring significantly affect the antimicrobial potency of related compounds. This underscores the importance of structural features in determining biological activity .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the chloroacetamide group. For example, coupling 2-aminophenyl sulfanyl derivatives with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Reaction temperature (0–5°C) minimizes side reactions, while post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity . Solvent choice (e.g., DMF vs. THF) significantly impacts reaction kinetics and byproduct formation .

Q. How can researchers confirm structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Verify sulfanyl linkage (δ 3.8–4.2 ppm for SCH₂) and chloroacetamide carbonyl (δ 168–170 ppm) .
  • HPLC : C18 reverse-phase column with UV detection at 254 nm; retention time compared to standards ensures purity .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s biological activity?

  • Methodological Answer :

  • Derivatization : Modify the cyanomethyl sulfanyl group (e.g., replace with thioether or amine) to assess impact on antimicrobial potency .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Mutagenesis Assays : Pair SAR with site-directed mutagenesis of putative binding pockets in target proteins to validate interactions .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values in anticancer assays)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Purity Validation : Re-test batches with LC-MS to rule out degradation products (e.g., hydrolyzed acetamide) .
  • Statistical Robustness : Use ANOVA with post-hoc Tukey tests to compare datasets; report confidence intervals for IC₅₀ values .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Test PEG-400/water mixtures (1:1 v/v) for enhanced solubility .
  • Prodrug Design : Introduce ester groups at the acetamide moiety to improve membrane permeability, with enzymatic cleavage in target tissues .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (80–120 nm) for sustained release; characterize via dynamic light scattering (DLS) .

Data-Driven Research Design

Q. How to design experiments for evaluating the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions with thiols (e.g., glutathione) via UV-Vis at 412 nm (Ellman’s assay) to quantify sulfanyl displacement rates .
  • DFT Calculations : Compute Fukui indices to predict electrophilic sites susceptible to nucleophilic attack .
  • Stability Profiling : Incubate in PBS (pH 7.4) at 37°C; track degradation pathways with LC-MS/MS .

Q. What analytical approaches validate the compound’s stability under long-term storage?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks; quantify degradation products with GC-MS .
  • Cryogenic Storage : Store at −80°C under argon; compare to −20°C samples using accelerated stability testing (Arrhenius model) .

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